molecular formula C10H11BN2O2 B14084063 (1-(m-Tolyl)-1H-pyrazol-4-yl)boronic acid

(1-(m-Tolyl)-1H-pyrazol-4-yl)boronic acid

Cat. No.: B14084063
M. Wt: 202.02 g/mol
InChI Key: DRVUKGKJIWJLRV-UHFFFAOYSA-N
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Description

(1-(m-Tolyl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative featuring a pyrazole ring substituted with a methyl group at the meta position of the phenyl ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(1-(m-Tolyl)-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (1-(m-Tolyl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of the target, depending on the specific context .

Comparison with Similar Compounds

Similar Compounds

    (1-Phenyl-1H-pyrazol-4-yl)boronic acid: Similar structure but lacks the methyl group on the phenyl ring.

    (1-(p-Tolyl)-1H-pyrazol-4-yl)boronic acid: Similar structure but with the methyl group at the para position.

    (1-(o-Tolyl)-1H-pyrazol-4-yl)boronic acid: Similar structure but with the methyl group at the ortho position.

Uniqueness

(1-(m-Tolyl)-1H-pyrazol-4-yl)boronic acid is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interaction with molecular targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its ortho and para counterparts .

Properties

Molecular Formula

C10H11BN2O2

Molecular Weight

202.02 g/mol

IUPAC Name

[1-(3-methylphenyl)pyrazol-4-yl]boronic acid

InChI

InChI=1S/C10H11BN2O2/c1-8-3-2-4-10(5-8)13-7-9(6-12-13)11(14)15/h2-7,14-15H,1H3

InChI Key

DRVUKGKJIWJLRV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1)C2=CC=CC(=C2)C)(O)O

Origin of Product

United States

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